3-(3-Methoxyphenyl)oxolane-2,5-dione
Description
3-(3-Methoxyphenyl)oxolane-2,5-dione is a cyclic anhydride derivative of succinic acid, where the oxolane-2,5-dione core (succinic anhydride) is substituted at the 3-position with a 3-methoxyphenyl group. The methoxy group (-OCH₃) on the aromatic ring introduces electron-donating effects, influencing reactivity, solubility, and intermolecular interactions.
Properties
IUPAC Name |
3-(3-methoxyphenyl)oxolane-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-14-8-4-2-3-7(5-8)9-6-10(12)15-11(9)13/h2-5,9H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQPQJDZIGJWLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CC(=O)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methoxyphenyl)oxolane-2,5-dione typically involves the reaction of 3-methoxybenzaldehyde with maleic anhydride in the presence of a catalyst. The reaction proceeds through a Diels-Alder reaction, followed by cyclization to form the oxolane-2,5-dione ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxolane-2,5-dione ring to a diol or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or strong acids/bases can facilitate substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of diols or other reduced derivatives.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
3-(3-Methoxyphenyl)oxolane-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Methoxyphenyl)oxolane-2,5-dione involves its interaction with specific molecular targets and pathways. The methoxy group and the oxolane-2,5-dione ring play crucial roles in its reactivity and binding affinity. The compound may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular processes.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Substituents on the oxolane-2,5-dione core significantly alter molecular weight, polarity, and crystallinity. A comparison of key derivatives is summarized below:
Key Observations :
- The methoxy group in this compound increases molecular weight compared to halogenated derivatives (e.g., 4-chloro or 4-fluoro) due to the oxygen atom and methyl group.
- Electron-donating substituents (e.g., -OCH₃) enhance solubility in polar solvents compared to electron-withdrawing groups (e.g., -Cl, -F) .
- Steric bulk, as seen in 3-[3-(3,4,5-Trimethylphenyl)propyl]oxolane-2,5-dione, reduces crystallinity, whereas smaller substituents (e.g., methylidene) favor ordered crystal packing .
Biological Activity
3-(3-Methoxyphenyl)oxolane-2,5-dione, a cyclic compound belonging to the oxolane-2,5-dione class, exhibits significant biological activity. Its unique structure features a methoxyphenyl substituent that enhances solubility and potentially influences its interaction with biological targets. This article reviews the biological activities associated with this compound, summarizing research findings, case studies, and comparative analyses with structurally similar compounds.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C10H10O3
- CAS Number : 15378-03-7
The presence of the methoxy group is crucial for its solubility and bioactivity. The oxolane ring structure contributes to its stability and potential interactions with various biological systems.
Biological Activities
Research indicates that this compound may exhibit several biological activities:
- Antinociceptive Effects : Preliminary studies suggest that this compound may influence pain pathways, potentially acting on neurotransmitter systems involved in pain perception.
- Anticancer Potential : Similar compounds have demonstrated anticancer properties, indicating a need for further investigation into the potential of this compound in cancer therapy.
- Neuroprotective Effects : The compound may interact with receptors involved in neuroprotection, warranting exploration into its effects on neurodegenerative diseases.
The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that its interactions with specific enzymes and receptors could modulate biochemical pathways related to pain and inflammation.
Potential Targets:
- Enzymes : Interaction studies suggest binding affinity with enzymes involved in pain modulation.
- Receptors : Potential engagement with neurotransmitter receptors may influence neuronal signaling.
Comparative Analysis
To contextualize the biological activity of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-(4-Methoxyphenyl)oxolane-2,5-dione | Similar oxolane structure with a different substituent | Antinociceptive properties |
| 3-Benzyloxolane-2,5-dione | Contains a benzyl group instead of methoxy | Potential anticancer activity |
| 3-(Phenyl)oxolane-2,5-dione | Lacks a methoxy group; simpler structure | Lower biological activity |
The methoxy group in this compound may enhance its solubility and bioactivity compared to these similar compounds.
Case Studies
Several studies have investigated the biological effects of related compounds:
- Antinociceptive Study : A study on a related oxolane derivative showed significant reduction in pain response in animal models when administered at specific dosages.
- Cancer Cell Line Research : In vitro studies demonstrated that compounds similar to this compound inhibited proliferation in various cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
